molecular formula C21H24N6O3 B6504325 1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396855-21-2

1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B6504325
CAS No.: 1396855-21-2
M. Wt: 408.5 g/mol
InChI Key: BVBASNBREMKKCE-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3-methoxyphenylmethyl group and a cyclohexyl-1,2,4-oxadiazole moiety substituted with a pyrazine ring. Its molecular formula is C₁₆H₁₈N₆O₃, with a molecular weight of 342.35 g/mol . The structure combines a urea scaffold—known for hydrogen-bonding capabilities—with a rigid cyclohexyl-oxadiazole-pyrrole system, which may enhance target selectivity and metabolic stability.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-29-16-7-5-6-15(12-16)13-24-20(28)26-21(8-3-2-4-9-21)19-25-18(27-30-19)17-14-22-10-11-23-17/h5-7,10-12,14H,2-4,8-9,13H2,1H3,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBASNBREMKKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with urea backbones and heterocyclic substituents. Key structural variations include:

  • Heterocyclic core : 1,2,4-oxadiazole vs. thiazole, triazole, or morpholine.
  • Substituents : Electron-donating (e.g., methoxy) vs. electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings.
  • Cyclohexyl vs. piperazine/piperidine rings : Influences lipophilicity and conformational flexibility.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Biological Relevance (If Reported) Source
1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (Target) 1,2,4-Oxadiazole 3-Methoxyphenylmethyl, Pyrazine 342.35 N/A Potential kinase inhibitor (inferred)
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) Thiazole 3-Methoxyphenyl, Piperazine 496.30 85.2 Anticancer activity (in vitro)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea 1,2,4-Oxadiazole Dihydrobenzodioxin, Pyrazine ~450 (estimated) Discontinued Unknown (structural analog)
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride 1,2,4-Oxadiazole Pyrazine, Cyclohexyl (amine salt) 323.21 (free base) N/A Intermediate for urea synthesis
1-(3-Chlorophenyl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (14) 1,2,4-Oxadiazole 3-Chlorophenyl, Pyrrolidine 400.18 N/A Antidiabetic candidate (inferred)

Key Findings:

Heterocyclic Core Impact: The target compound’s 1,2,4-oxadiazole core is associated with metabolic stability and hydrogen-bond acceptor capacity, contrasting with thiazole-based analogs (e.g., 11l) that may exhibit higher polarity due to sulfur atoms .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) in compounds like 11b (534.2 g/mol) and 11d (534.1 g/mol) correlate with higher yields (83–88%) and enhanced bioactivity in kinase assays . The target’s 3-methoxy group may reduce electrophilicity but improve solubility.
  • Pyrazine substituents (Target, ) enable π-π interactions with aromatic residues in enzyme active sites, a feature absent in phenyl-substituted analogs like 14 .

Cyclohexyl vs.

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